molecular formula C15H26N2O4 B11806340 (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine

Cat. No.: B11806340
M. Wt: 298.38 g/mol
InChI Key: RHFGGQQZSTVPEZ-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine moiety, and a tert-butyl ester group. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by morpholine.

    Esterification: The final step involves the esterification of the piperidine-morpholine intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of N-oxides or carbonyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or morpholine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

tert-butyl (3S)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m0/s1

InChI Key

RHFGGQQZSTVPEZ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N2CCOCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2

Origin of Product

United States

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